Scaffold Replacement of Pyrido[2,3-d]pyrimidine with Pyrido[3,2-d]pyrimidine Improves DHFR Inhibitory Potency
A scaffold replacement study comparing pyrido[2,3-d]pyrimidine to pyrido[3,2-d]pyrimidine demonstrated improved potency for dihydrofolate reductase inhibition. The pyrido[3,2-d]pyrimidine derivative 15 achieved an IC50 of 80 nM against Pneumocystis jirovecii DHFR (pjDHFR) with 28-fold selectivity over human DHFR (hDHFR) [1]. This contrasts with trimethoprim, a clinical pjDHFR inhibitor that is selective but only moderately potent, and with piritrexim/trimetrexate which are potent but non-selective [1].
| Evidence Dimension | DHFR inhibitory potency (IC50) and selectivity ratio |
|---|---|
| Target Compound Data | Compound 15 (pyrido[3,2-d]pyrimidine derivative): IC50 = 80 nM against pjDHFR; 28-fold selectivity for pjDHFR over hDHFR |
| Comparator Or Baseline | Scaffold replacement: pyrido[2,3-d]pyrimidine → pyrido[3,2-d]pyrimidine improved potency for pcDHFR, suggesting similar benefit for pjDHFR; Clinical comparators: trimethoprim (selective but moderately potent), piritrexim/trimetrexate (potent but non-selective) |
| Quantified Difference | 28-fold selectivity (pjDHFR/hDHFR) |
| Conditions | Enzyme inhibition assay; pjDHFR and hDHFR |
Why This Matters
For anti-infective drug discovery programs targeting DHFR, the pyrido[3,2-d]pyrimidine scaffold enables simultaneous optimization of potency and human enzyme selectivity, a dual requirement that pyrido[2,3-d]pyrimidine and clinical antifolates have not simultaneously achieved.
- [1] Shah, K.; Queener, S.; Cody, V.; Pace, J.; Gangjee, A. Development of substituted pyrido[3,2-d]pyrimidines as potent and selective dihydrofolate reductase inhibitors for pneumocystis pneumonia infection. Bioorganic & Medicinal Chemistry Letters 2019, 29(16), 2257-2261. DOI: 10.1016/j.bmcl.2019.06.004. View Source
